molecular formula C23H21F3N2O2 B15004180 1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-ethyl-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-ethyl-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B15004180
M. Wt: 414.4 g/mol
InChI Key: XKZQTIVWBOXCGK-UHFFFAOYSA-N
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Description

1-{7-ETHYL-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features an indole core, a tetrahydroquinoline moiety, and a trifluoroethanone group

Preparation Methods

The synthesis of 1-{7-ETHYL-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves multiple steps, typically starting with the construction of the indole and tetrahydroquinoline units. These units are then coupled through a series of reactions, including condensation and cyclization, to form the final product. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-{7-ETHYL-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and tetrahydroquinoline moieties can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar compounds include other indole and quinoline derivatives, such as:

Properties

Molecular Formula

C23H21F3N2O2

Molecular Weight

414.4 g/mol

IUPAC Name

1-[1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-ethylindol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C23H21F3N2O2/c1-2-15-8-5-10-17-18(22(30)23(24,25)26)13-27(21(15)17)14-20(29)28-12-6-9-16-7-3-4-11-19(16)28/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3

InChI Key

XKZQTIVWBOXCGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCCC4=CC=CC=C43)C(=O)C(F)(F)F

Origin of Product

United States

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